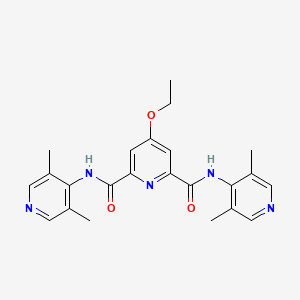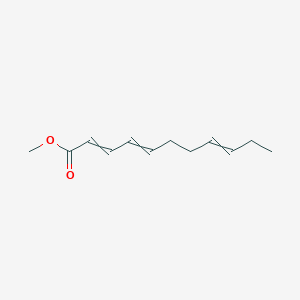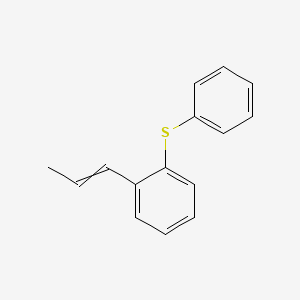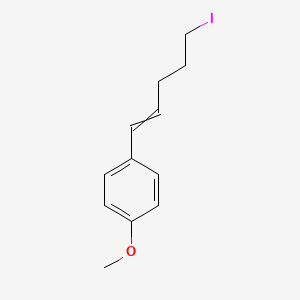
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring multiple pyridine rings and carboxamide groups, suggests potential for interesting chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Rings: Starting with the synthesis of 3,5-dimethylpyridine and 4-ethoxypyridine through cyclization reactions.
Coupling Reactions: Using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyridine rings with carboxamide groups.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis efficiently.
Automation: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of N2,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
N~2~,N~6~-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but lacks the ethoxy and dimethyl groups.
N~2~,N~6~-Bis(4-methylpyridin-2-yl)pyridine-2,6-dicarboxamide: Contains methyl groups instead of ethoxy groups.
Uniqueness
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which may confer distinct chemical properties and biological activities compared to similar compounds.
特性
CAS番号 |
828915-44-2 |
|---|---|
分子式 |
C23H25N5O3 |
分子量 |
419.5 g/mol |
IUPAC名 |
2-N,6-N-bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H25N5O3/c1-6-31-17-7-18(22(29)27-20-13(2)9-24-10-14(20)3)26-19(8-17)23(30)28-21-15(4)11-25-12-16(21)5/h7-12H,6H2,1-5H3,(H,24,27,29)(H,25,28,30) |
InChIキー |
ZSJDSZYWZFMKPG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC(=C1)C(=O)NC2=C(C=NC=C2C)C)C(=O)NC3=C(C=NC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)
![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)


![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)

![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)

![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
